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Compound of Interest

Compound Name: Ihmt-mst1-58

Cat. No.: B12397432 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in

vivo use of Ihmt-mst1-58, a potent and selective inhibitor of Mammalian STE20-like protein 1

kinase (MST1). The information is based on preclinical studies investigating its therapeutic

potential in models of Type 1 and Type 2 diabetes.

Introduction
Ihmt-mst1-58 is a small molecule inhibitor of MST1 with a reported IC50 of 23 nM.[1] MST1 is

a key component of the Hippo signaling pathway and plays a crucial role in apoptosis and

insulin secretion in pancreatic β-cells.[2][3] Under diabetic conditions, MST1 activity is

elevated, leading to β-cell death and dysfunction.[2][3] By inhibiting MST1, Ihmt-mst1-58 has

been shown to protect pancreatic β-cells, reduce blood glucose levels, and improve overall

glycemic control in diabetic mouse models.[1] This document provides the recommended

dosage and detailed protocols for in vivo studies based on the seminal publication by Wu et al.

in the Journal of Medicinal Chemistry (2022).

Quantitative Data Summary
The following table summarizes the key in vivo efficacy data for Ihmt-mst1-58 in Streptozotocin

(STZ)-induced diabetic mouse models.
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Parameter T1D Mouse Model T2D Mouse Model

Drug Ihmt-mst1-58 Ihmt-mst1-58 + Metformin

Dosage 50 mg/kg/day
50 mg/kg/day (Ihmt-mst1-58) +

Metformin

Administration Route Oral gavage (p.o.) Oral gavage (p.o.)

Frequency Once daily (QD) Once daily (QD)

Primary Outcome
Decline in fasting blood

glucose

Decline in fasting blood

glucose, Decreased

Hemoglobin A1c

Secondary Outcome Protective effect on β-cells Protective effect on β-cells

Signaling Pathway
Ihmt-mst1-58 targets the MST1 kinase within the Hippo signaling pathway, which is critically

involved in pancreatic β-cell apoptosis. Under diabetogenic stress, MST1 is activated and

phosphorylates downstream targets, ultimately leading to programmed cell death. By inhibiting

MST1, Ihmt-mst1-58 blocks this pro-apoptotic cascade, promoting β-cell survival and function.
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Caption: MST1 signaling pathway in pancreatic β-cell apoptosis and its inhibition by Ihmt-
mst1-58.

Experimental Protocols
Preparation and Administration of Ihmt-mst1-58
This protocol describes the preparation of Ihmt-mst1-58 for oral administration in mice.

Materials:

Ihmt-mst1-58 powder

Vehicle solution (e.g., 0.5% (w/v) methylcellulose in sterile water)

Sterile microcentrifuge tubes

Vortex mixer

Oral gavage needles (20-22 gauge, ball-tipped)

Syringes (1 mL)

Procedure:

Calculate the required amount of Ihmt-mst1-58 based on the desired dosage (50 mg/kg)

and the body weight of the mice.

Weigh the calculated amount of Ihmt-mst1-58 powder and place it in a sterile

microcentrifuge tube.

Add the appropriate volume of the vehicle to achieve the final desired concentration. The

volume administered to each mouse is typically 100 µL to 200 µL.

Vortex the mixture vigorously until a homogenous suspension is formed. Ensure the

compound is well-dispersed before each administration.

Administer the suspension to the mice via oral gavage once daily.
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Streptozotocin (STZ)-Induced Type 1 Diabetes (T1D)
Mouse Model
This protocol outlines the induction of T1D in mice using a single high dose of STZ.

Materials:

Streptozotocin (STZ)

Sterile 0.1 M sodium citrate buffer (pH 4.5), freshly prepared and kept on ice

Mice (e.g., C57BL/6J, 8-10 weeks old)

Insulin syringes (0.3 mL)

Glucometer and test strips

Procedure:

Fast the mice for 4-6 hours before STZ injection.

Prepare the STZ solution immediately before use by dissolving it in cold citrate buffer. A

typical dose for T1D induction is 150-200 mg/kg body weight.

Inject the freshly prepared STZ solution intraperitoneally (i.p.) to the mice.

Monitor blood glucose levels from tail vein blood 48-72 hours post-injection and then

periodically.

Mice with non-fasting blood glucose levels consistently above 250-300 mg/dL are

considered diabetic and can be used for the study.

Begin treatment with Ihmt-mst1-58 once diabetes is established.

Streptozotocin (STZ)-Induced Type 2 Diabetes (T2D)
Mouse Model
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This protocol describes the induction of T2D in mice using a combination of a high-fat diet

(HFD) and a low dose of STZ.

Materials:

High-fat diet (HFD, e.g., 60% kcal from fat)

Streptozotocin (STZ)

Sterile 0.1 M sodium citrate buffer (pH 4.5), freshly prepared and kept on ice

Mice (e.g., C57BL/6J, 6-8 weeks old)

Insulin syringes (0.3 mL)

Glucometer and test strips

Procedure:

Feed the mice with HFD for 4-8 weeks to induce obesity and insulin resistance.

After the HFD feeding period, fast the mice for 4-6 hours.

Administer a single low dose of STZ (e.g., 40-100 mg/kg, i.p.) dissolved in cold citrate

buffer. The exact dose may need to be optimized based on the mouse strain and diet.

Continue the HFD throughout the study.

Monitor blood glucose levels. Mice with fasting blood glucose levels consistently above

200 mg/dL are considered to have T2D.

Once T2D is established, begin the combination treatment with Ihmt-mst1-58 and

metformin.

Experimental Workflow
The following diagram illustrates the general workflow for an in vivo study using Ihmt-mst1-58
in a diabetic mouse model.
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Caption: General experimental workflow for in vivo studies with Ihmt-mst1-58.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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